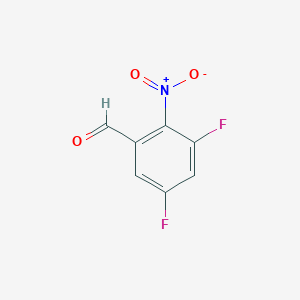

3,5-Difluoro-2-nitrobenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-nitrobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXEALGANJOODMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)[N+](=O)[O-])F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901301678 | |

| Record name | 3,5-Difluoro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213382-46-8 | |

| Record name | 3,5-Difluoro-2-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213382-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Difluoro-2-nitrobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901301678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,5 Difluoro 2 Nitrobenzaldehyde

Precursor Compounds and Starting Materials Selection

Potential starting materials include:

1,3-Difluorobenzene: This is a common starting material for the synthesis of various difluorinated aromatic compounds. Functionalization of this precursor would be required to introduce the aldehyde and nitro groups.

3,5-Difluorobenzaldehyde (B1330607): If available, this compound could be a direct precursor, although regioselective nitration would be a significant challenge.

3,5-Difluorobenzoic Acid: This could serve as a precursor where the carboxylic acid group is later converted to an aldehyde.

3,5-Difluorotoluene: This compound could be a viable starting material where the methyl group is eventually oxidized to an aldehyde.

The selection among these and other potential precursors depends on factors such as commercial availability, cost, and the efficiency of the subsequent transformation steps.

Regioselective Nitration Strategies for Difluorinated Benzaldehydes

A direct approach to the synthesis of 3,5-difluoro-2-nitrobenzaldehyde would be the nitration of 3,5-difluorobenzaldehyde. However, achieving the desired regioselectivity is a significant challenge due to the directing effects of the substituents on the aromatic ring.

The aldehyde group (-CHO) is a deactivating and meta-directing group. The fluorine atoms are also deactivating but are ortho, para-directing. The interplay of these directing effects makes the direct nitration of 3,5-difluorobenzaldehyde complex. The nitro group would be directed to the positions ortho and para to the fluorine atoms (positions 2, 4, and 6) and meta to the aldehyde group (positions 3 and 5, which are already substituted with fluorine).

To overcome this, alternative strategies that offer better regiocontrol are generally preferred. This could involve the use of blocking groups or a multi-step synthesis where the nitro group is introduced under more controlled conditions.

Chemical Conversions from Related Benzoic Acids or Benzyl (B1604629) Alcohols

Given the challenges of direct nitration, multi-step synthetic routes starting from related benzoic acids or benzyl alcohols are often more viable. These approaches allow for the establishment of the correct substitution pattern before the final conversion to the aldehyde.

If a suitable precursor such as 3,5-difluoro-2-nitrobenzyl alcohol can be synthesized, its oxidation to the corresponding aldehyde is a straightforward and common transformation. A variety of oxidizing agents can be employed for this purpose, with the choice depending on the desired selectivity and reaction conditions.

Common oxidation methods include:

Swern Oxidation: This method uses dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine. It is a mild and efficient method for converting primary alcohols to aldehydes with minimal over-oxidation to carboxylic acids.

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes. It is often used for sensitive substrates due to its neutral reaction conditions.

Pyridinium Chlorochromate (PCC) or Pyridinium Dichromate (PDC): These chromium-based reagents are effective for the oxidation of primary alcohols to aldehydes. However, their toxicity and the need for stoichiometric amounts are drawbacks.

The selection of the oxidation method would depend on the stability of the 3,5-difluoro-2-nitrobenzyl alcohol and the desired scale of the reaction.

A more elaborate but often necessary approach involves a multi-step synthesis starting from a readily available halogenated aromatic precursor. This strategy allows for the sequential introduction of the required functional groups with high regiocontrol.

A plausible multi-step synthesis could start from 1,3-difluorobenzene. The synthesis could proceed through the following key steps:

Nitration of 1,3-difluorobenzene: This would yield 2,4-difluoronitrobenzene (B147775) as the major product.

Introduction of a carbon functionality: The nitro group can be used to direct the introduction of a one-carbon unit at the 2-position. This could be achieved through various methods, such as nucleophilic aromatic substitution followed by further transformations.

Conversion to the aldehyde: The introduced carbon functionality would then be converted to an aldehyde group.

Alternatively, starting with 3,5-difluorobenzoic acid, one could perform a regioselective nitration, followed by the reduction of the carboxylic acid to the aldehyde. The carboxylic acid group is meta-directing, which would favor the introduction of the nitro group at the 2-position.

Plausible Synthetic Route from 3,5-Difluorobenzoic Acid:

Nitration: 3,5-Difluorobenzoic acid can be nitrated using a mixture of nitric acid and sulfuric acid. The carboxylic acid group directs the incoming nitro group to the meta position, which in this case is the 2-position, to yield 3,5-difluoro-2-nitrobenzoic acid.

Conversion of Carboxylic Acid to Aldehyde: The resulting 3,5-difluoro-2-nitrobenzoic acid can then be converted to the aldehyde. This can be achieved in two steps:

Activation of the carboxylic acid: The carboxylic acid is first converted to a more reactive derivative, such as an acid chloride (using thionyl chloride or oxalyl chloride) or an ester.

Reduction: The activated carboxylic acid derivative is then reduced to the aldehyde using a mild reducing agent like lithium tri-tert-butoxyaluminum hydride (LiAlH(O-t-Bu)₃) or diisobutylaluminium hydride (DIBAL-H).

This multi-step approach, while longer, provides excellent control over the regiochemistry and is likely to be a more successful strategy for the synthesis of 3,5-difluoro-2-nitrobenzaldehyde.

Industrial Synthesis Routes and Process Optimization

There is no specific information available in the public domain regarding the industrial-scale synthesis of 3,5-difluoro-2-nitrobenzaldehyde, likely due to its specialized nature and limited commercial demand. However, general principles of process optimization would be applied if large-scale production were required.

Key aspects of process optimization would include:

Cost-effectiveness of starting materials: Selecting the most economical starting materials and reagents.

Reaction efficiency: Maximizing the yield and minimizing reaction times for each step.

Safety and environmental considerations: Using less hazardous reagents and minimizing waste generation.

Scalability: Ensuring that the chosen synthetic route can be safely and efficiently scaled up from the laboratory to a production environment.

Purification: Developing efficient and scalable purification methods to achieve the desired product purity.

Advanced Purification Techniques for Synthetic Intermediates

The purification of intermediates and the final product is a crucial aspect of any synthetic process to ensure the desired purity of 3,5-difluoro-2-nitrobenzaldehyde. Given the potential for isomer formation and other side products, advanced purification techniques may be necessary.

Column Chromatography: This is a standard technique for separating compounds with different polarities. For the purification of 3,5-difluoro-2-nitrobenzaldehyde and its intermediates, silica (B1680970) gel chromatography with a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) would be effective.

Crystallization: If the desired compound is a solid, crystallization can be a highly effective method for purification. This involves dissolving the crude product in a suitable solvent at an elevated temperature and then allowing it to cool slowly, causing the pure compound to crystallize out.

Distillation: For liquid compounds with sufficient volatility and thermal stability, distillation under reduced pressure (vacuum distillation) can be used to separate them from non-volatile impurities or other components with different boiling points.

Preparative High-Performance Liquid Chromatography (HPLC): For challenging separations or when very high purity is required, preparative HPLC can be employed. This technique offers higher resolution than standard column chromatography.

The choice of purification method would depend on the physical properties of the compound being purified (solid or liquid, polarity, volatility) and the nature of the impurities present. A combination of these techniques may be necessary to achieve the desired level of purity.

Chemical Reactivity and Mechanistic Investigations of 3,5 Difluoro 2 Nitrobenzaldehyde

Electrophilic Reactivity of the Aldehyde Moiety

The aldehyde group (-CHO) on the 3,5-difluoro-2-nitrobenzaldehyde ring is an electrophilic center, susceptible to attack by nucleophiles. Its reactivity is modulated by the electronic effects of the other ring substituents. The ortho-nitro group, being a powerful electron-withdrawing group, enhances the electrophilicity of the aldehyde's carbonyl carbon, making it more reactive towards nucleophilic addition.

Common reactions involving the aldehyde moiety include:

Oxidation : The aldehyde group can be readily oxidized to a carboxylic acid. Using strong oxidizing agents like potassium permanganate (B83412) can yield 3,5-difluoro-2-nitrobenzoic acid.

Condensation Reactions : It can undergo condensation reactions with various nucleophiles. For instance, it reacts with amines to form Schiff bases or with active methylene (B1212753) compounds in Knoevenagel-type condensations. The reaction with chitosan (B1678972) to form 2-nitrobenzyl-chitosan is a notable example, creating a product that can be electrospun into nanofiber matrices. chemicalbook.com

Reductive Amination : While the nitro group is also reducible, under specific conditions, the aldehyde can react with an amine in the presence of a reducing agent to form a secondary or tertiary amine.

The Gattermann-Koch reaction, which synthesizes benzaldehydes from benzene (B151609), carbon monoxide, and hydrochloric acid, is an example of a reaction that introduces an aldehyde group, highlighting its synthetic importance. youtube.com

Nucleophilic Aromatic Substitution (SNAr) Reactions

The presence of a strong electron-withdrawing nitro group and two fluorine atoms makes the aromatic ring of 3,5-difluoro-2-nitrobenzaldehyde highly electron-deficient and thus activated for nucleophilic aromatic substitution (SNAr). wikipedia.org This reaction is a cornerstone of this compound's utility in synthesis.

Influence of Fluorine and Nitro Substituents on SNAr Kinetics

The kinetics of SNAr reactions are significantly accelerated by the presence of electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In 3,5-difluoro-2-nitrobenzaldehyde, the nitro group is ortho to the fluorine at C-3 and para to the fluorine at C-5. This positioning powerfully activates both fluorine atoms for displacement by nucleophiles.

The mechanism proceeds via a two-step addition-elimination process. pressbooks.pub A nucleophile attacks the carbon bearing a leaving group (in this case, fluorine), forming a negatively charged intermediate known as a Meisenheimer complex. youtube.com The electron-withdrawing groups, particularly the nitro group, stabilize this anionic intermediate through resonance, thereby lowering the activation energy of the reaction and increasing the reaction rate. masterorganicchemistry.compressbooks.pub Fluorine is an excellent leaving group for SNAr reactions, further contributing to the compound's reactivity.

| Activating Group | Position Relative to Fluorine | Influence on SNAr Rate |

| Nitro (-NO₂) | Ortho (to F at C3) | Strong Activation |

| Nitro (-NO₂) | Para (to F at C5) | Strong Activation |

| Aldehyde (-CHO) | Ortho (to F at C3) | Moderate Activation |

Regioselectivity and Stereoselectivity in SNAr Transformations

Regioselectivity in SNAr reactions on polysubstituted rings is determined by the relative activating power of the electron-withdrawing groups. In 3,5-difluoro-2-nitrobenzaldehyde, both fluorine atoms are activated. However, the position of nucleophilic attack can often be controlled.

Attack at C-5 : The fluorine at the C-5 position is para to the strongly activating nitro group.

Attack at C-3 : The fluorine at the C-3 position is ortho to both the nitro group and the aldehyde group.

The nitro group is one of the most powerful activating groups for SNAr. Therefore, substitution is often favored at the position most activated by it. The relative stability of the possible Meisenheimer intermediates is key to predicting the outcome. researchgate.net Computational studies on similar molecules show that the activation energy for nucleophilic attack at different positions can be calculated to predict the major product. wuxibiology.com For instance, in related dichloropyrazines, nucleophilic attack occurs preferentially at the 5-position when a strong electron-withdrawing group is at the 2-position. researchgate.net This suggests that in 3,5-difluoro-2-nitrobenzaldehyde, substitution at the C-5 position, which is para to the nitro group, is highly probable. However, the ortho-aldehyde group also contributes to the activation at C-3, potentially leading to mixtures of products depending on the nucleophile and reaction conditions.

Reduction Chemistry of the Nitro Group

The reduction of the nitro group to an amine is a fundamental transformation in aromatic chemistry, providing a route to synthetically valuable aniline (B41778) derivatives. masterorganicchemistry.com For 3,5-difluoro-2-nitrobenzaldehyde, this reaction must be performed chemoselectively to avoid reduction of the aldehyde group.

Selective Reduction to Aminobenzaldehyde Derivatives

The primary goal is the selective reduction of the nitro group to an amine, yielding 3,5-difluoro-2-aminobenzaldehyde, while preserving the aldehyde and fluoro-substituents. Achieving this selectivity requires careful choice of reagents, as many reducing agents can also reduce the aldehyde to an alcohol.

Reagents known for the chemoselective reduction of aromatic nitro groups in the presence of other reducible functionalities include:

Metal Salts : Tin(II) chloride (SnCl₂) in an appropriate solvent is a mild and classic reagent for this purpose. commonorganicchemistry.com

Metals in Acid : Iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) or acetic acid (AcOH) are commonly used. masterorganicchemistry.comcommonorganicchemistry.com These conditions are often mild enough to leave aldehydes untouched. scispace.com

Sodium Sulfide (B99878) : Sodium sulfide (Na₂S) or its hydrate (B1144303) can be used for selective reductions, sometimes allowing for the reduction of one nitro group in a dinitro compound without affecting the other. commonorganicchemistry.com

Catalytic Hydrogenation and Stoichiometric Reduction Reagents

Both catalytic and stoichiometric methods are employed for nitro group reduction.

Catalytic Hydrogenation : This method involves the use of hydrogen gas (H₂) and a metal catalyst.

Palladium on Carbon (Pd/C) : This is a very common and efficient catalyst for nitro reductions. commonorganicchemistry.com However, it can also reduce aldehydes and may cause dehalogenation (loss of fluorine) under harsh conditions.

Raney Nickel : This catalyst is also effective for nitro reductions. masterorganicchemistry.com A key advantage is that it is less likely to cause dehalogenation of aromatic halides compared to Pd/C, making it a potentially superior choice for this specific substrate. commonorganicchemistry.com

Platinum(IV) Oxide (PtO₂) : Another effective catalyst for the hydrogenation of nitro compounds. wikipedia.org

| Reagent/Catalyst | Conditions | Selectivity Notes |

| Stoichiometric Reagents | ||

| SnCl₂ | Typically in ethanol (B145695) or ethyl acetate | Good chemoselectivity for nitro group over aldehyde. |

| Fe / HCl or AcOH | Acidic media | Mild conditions, often preserves aldehydes and ketones. scispace.com |

| Zn / AcOH or NH₄Cl | Acidic or neutral conditions | Mild method, good for preserving other functional groups. commonorganicchemistry.comscispace.com |

| Catalytic Hydrogenation | ||

| H₂ / Pd/C | H₂ gas, various solvents | Highly efficient but may reduce aldehyde and cause dehalogenation. commonorganicchemistry.com |

| H₂ / Raney Ni | H₂ gas, various solvents | Good for nitro reduction; less prone to dehalogenating aryl halides. commonorganicchemistry.com |

The choice of reducing agent is critical and depends on the desired outcome and the presence of other functional groups on the molecule. For the synthesis of 3,5-difluoro-2-aminobenzaldehyde, milder stoichiometric reagents like SnCl₂ or Fe/AcOH, or carefully controlled catalytic hydrogenation with Raney Nickel, would be the preferred methods to ensure high chemoselectivity.

Condensation Reactions of the Aldehyde Functional Group

The aldehyde functional group in 3,5-difluoro-2-nitrobenzaldehyde is a key site for a variety of condensation reactions, leading to the formation of new carbon-nitrogen double bonds. These reactions are fundamental in the synthesis of a wide array of heterocyclic compounds and other complex organic molecules.

Formation of Imines (Schiff Bases)

The reaction of 3,5-difluoro-2-nitrobenzaldehyde with primary amines yields imines, also known as Schiff bases. orgoreview.comyoutube.com These compounds, characterized by a C=N double bond, are formed through a condensation reaction where a molecule of water is eliminated. orgoreview.commasterorganicchemistry.com The reaction is typically catalyzed by acid and is reversible. orgoreview.comlumenlearning.com

The general reaction can be represented as: 3,5-Difluoro-2-nitrobenzaldehyde + R-NH₂ ⇌ 3,5-Difluoro-2-nitrobenzylideneamine + H₂O

The formation of Schiff bases is a versatile method for introducing new functionalities and has been employed in the synthesis of various biologically active compounds. For instance, Schiff bases derived from nitrobenzaldehydes have been investigated for their potential amoebicidal and antimicrobial activities. researchgate.netchemsociety.org.ng The specific reaction of 2-nitrobenzaldehyde (B1664092) with orthophenylenediamine has been used to synthesize Schiff base ligands for metal complexes. researchgate.net

Table 1: Examples of Imine Formation Reactions

| Aldehyde | Amine | Product |

|---|---|---|

| 3,5-Difluoro-2-nitrobenzaldehyde | Primary Amine (R-NH₂) | 3,5-Difluoro-2-nitrobenzylideneamine |

| 2-Nitrobenzaldehyde | Orthophenylenediamine | Schiff base ligand |

| 3-Nitrobenzaldehyde | p-Nitroaniline | 3-Nitro-N-(3-nitrobenzylidene)aniline |

Generation of Hydrazones and Oximes

Similar to the formation of imines, 3,5-difluoro-2-nitrobenzaldehyde can react with hydrazine (B178648) and its derivatives to form hydrazones, and with hydroxylamine (B1172632) to form oximes. These reactions also proceed through a condensation mechanism involving the elimination of water. masterorganicchemistry.comyoutube.com

Hydrazone Formation: The reaction with hydrazine (H₂N-NH₂) or substituted hydrazines (e.g., 2,4-dinitrophenylhydrazine) yields the corresponding hydrazone. lumenlearning.comresearchgate.net Acylhydrazones, containing a –CO–NH–N=CH– moiety, are a notable class of hydrazones synthesized by the condensation of a carboxylic acid hydrazide with an aldehyde. nih.gov These compounds have garnered interest for their diverse biological activities. nih.gov

Oxime Formation: The reaction with hydroxylamine (NH₂OH) results in the formation of an oxime. youtube.com For example, 2-nitrobenzaldehyde reacts with hydroxylamine to form 2-nitrobenzaldehyde oxime. nih.gov

The mechanism for the formation of both hydrazones and oximes is analogous to that of imine formation. masterorganicchemistry.com

Table 2: Formation of Hydrazones and Oximes

| Reactant | Product Type | General Structure |

|---|---|---|

| Hydrazine (H₂N-NH₂) | Hydrazone | C=N-NH₂ |

| Substituted Hydrazine (R-NH-NH₂) | Substituted Hydrazone | C=N-NH-R |

| Hydroxylamine (NH₂OH) | Oxime | C=N-OH |

Mechanistic Aspects of Aldehyde Condensation Pathways

The formation of imines, hydrazones, and oximes from aldehydes is an acid-catalyzed, reversible process. orgoreview.comlumenlearning.com The mechanism can be broken down into several key steps: libretexts.org

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the amine (or its derivative) on the electrophilic carbonyl carbon of the aldehyde. orgoreview.comyoutube.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom, resulting in a neutral intermediate called a carbinolamine or amino alcohol. orgoreview.comlibretexts.org

Protonation of the Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst, converting it into a good leaving group (water). orgoreview.comlibretexts.org

Elimination of Water: The lone pair of electrons on the nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond and an iminium ion. youtube.comlibretexts.org

Deprotonation: A base, often the solvent or another amine molecule, removes a proton from the nitrogen atom to yield the final neutral imine, hydrazone, or oxime product and regenerate the acid catalyst. orgoreview.comlibretexts.org

The rate of these condensation reactions is pH-dependent, with the maximum rate typically observed around a pH of 5. lumenlearning.com At very low pH, the amine nucleophile is protonated and becomes non-nucleophilic, while at high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine intermediate, hindering the elimination of water. lumenlearning.com

Ring-Opening and Rearrangement Pathways

The aromatic ring of 3,5-difluoro-2-nitrobenzaldehyde, substituted with strong electron-withdrawing groups, exhibits unique stability and reactivity patterns that can potentially lead to ring-opening or rearrangement reactions under specific, often forcing, conditions.

Impact of Nitro and Fluorine on Aromatic Ring Stability

The stability of the benzene ring in 3,5-difluoro-2-nitrobenzaldehyde is significantly influenced by the electronic effects of the nitro and fluorine substituents.

Nitro Group: The nitro group is a powerful electron-withdrawing group, acting through both inductive and resonance effects. quora.com This withdrawal of electron density deactivates the aromatic ring towards electrophilic substitution reactions but makes it more susceptible to nucleophilic attack. numberanalytics.comlibretexts.org The nitro group's presence generally decreases the aromaticity of the benzene ring. researchgate.net

Fluorine Atoms: Fluorine is the most electronegative element and exerts a strong electron-withdrawing inductive effect, which deactivates the benzene ring. vaia.com However, fluorine can also donate its lone pair of electrons through resonance. acs.org The presence of multiple fluorine atoms can enhance the stability of the aromatic compound by increasing its resistance to oxidation and other degradation reactions. numberanalytics.com Depending on their number and position, fluorine atoms can further stabilize the ring, leading to shorter bond lengths and increased resistance to addition reactions. nih.govacs.org

The combined effect of the nitro group and two fluorine atoms in 3,5-difluoro-2-nitrobenzaldehyde results in a highly electron-deficient aromatic ring. This pronounced electron deficiency enhances the electrophilicity of the ring, making it a key feature in its chemical reactivity.

Potential Fluorine Migration Phenomena under Controlled Conditions

While not extensively documented for 3,5-difluoro-2-nitrobenzaldehyde itself, fluorine migration is a known phenomenon in other fluorinated aromatic compounds under specific conditions, particularly in the gas phase during mass spectrometry experiments. nih.gov For instance, gas-phase reactions of certain aryl-SF₅ and aryl-SO₂F radical cations have shown fluorine atom migration from the sulfur atom to the aryl group. nih.gov

In the context of 3,5-difluoro-2-nitrobenzaldehyde, any potential fluorine migration would likely require significant energy input, such as in high-temperature reactions or under mass spectrometric conditions. The strong carbon-fluorine bond generally makes such rearrangements challenging.

Rearrangement reactions involving the nitro group are also a possibility. For example, o-nitrobenzaldehyde has been observed to undergo rearrangement during the Hantzsch reaction, leading to the formation of tricyclic compounds. mdpi.com Furthermore, reductions of nitroaromatics can sometimes lead to cyclization reactions. For example, the reduction of 3-nitrochromenes in the presence of 2-nitrobenzaldehydes can lead to the formation of quinoline-annulated chromenes through a reductive cyclization pathway. chim.it

While specific ring-opening pathways for 3,5-difluoro-2-nitrobenzaldehyde are not well-documented, the high degree of substitution with electron-withdrawing groups could potentially make the ring susceptible to cleavage under harsh reaction conditions, although this would likely be a non-selective process.

Applications in Complex Organic Architecture Construction

Building Block for Multifunctional Fluorinated Organic Compounds

3,5-Difluoro-2-nitrobenzaldehyde serves as a crucial starting material for the synthesis of a wide array of multifunctional fluorinated organic compounds, particularly within the pharmaceutical and agrochemical industries. The presence of the aldehyde, nitro, and fluoro substituents on the benzene (B151609) ring provides multiple reaction sites for chemists to elaborate upon, building complex molecules with tailored properties. The electron-withdrawing effects of these groups activate the aromatic ring and influence the reactivity of the aldehyde and nitro functionalities.

A significant application is in the preparation of fluorinated heterocyclic frameworks. For instance, ortho-nitrobenzaldehydes are pivotal precursors in the synthesis of fluorinated indoles, a "privileged structure" in drug discovery due to its prevalence in pharmaceuticals. nih.gov A general and efficient pathway involves the catalytic olefination of an ortho-nitrobenzaldehyde to form a trifluoromethylated ortho-nitrostyrene. This intermediate then reacts with an amine, like pyrrolidine, to generate an enamine. A subsequent one-pot reduction of the nitro group, often using an iron/acetic acid system, initiates an intramolecular cyclization to yield the desired 2-CF3-indole scaffold. nih.gov This methodology highlights how the functionalities of the starting benzaldehyde (B42025) direct the construction of a complex, fluorinated heterocyclic system.

The compound is also a key intermediate in the synthesis of benzimidazole (B57391) derivatives, which are another class of heterocyles with significant biological activity. The general approach involves the reductive cyclization of Schiff bases formed from the condensation of 2-nitroanilines (obtainable from the reduction of the nitro group and subsequent reactions) with aldehydes. The fluorine atoms on the benzaldehyde backbone are retained in the final product, often enhancing properties such as metabolic stability and binding affinity.

Precursor for Advanced Materials Synthesis

The unique combination of functional groups in 3,5-Difluoro-2-nitrobenzaldehyde makes it a promising precursor for the development of advanced materials with specialized properties.

Design and Synthesis of Fluorinated Polymers

Fluoropolymers are a class of materials renowned for their exceptional thermal stability, chemical resistance, low surface energy, and unique optical and dielectric properties. nih.gov While direct polymerization of 3,5-Difluoro-2-nitrobenzaldehyde is not commonly reported, its functional groups offer potential for its incorporation into polymer chains. The aldehyde group can participate in condensation polymerizations, while the nitro group can be reduced to an amine, providing a reactive site for forming polyamides or polyimides.

The synthesis of partially fluorinated polymers often involves the copolymerization of fluorinated monomers with non-fluorinated counterparts. rsc.org For example, fluorinated norbornene-based comonomers have been successfully copolymerized with ethylene (B1197577) to produce polyolefins with tunable thermal, mechanical, and surface properties. rsc.org Similarly, free radical polymerization of fluorinated methacrylates is another common strategy. nih.gov In principle, 3,5-Difluoro-2-nitrobenzaldehyde could be chemically modified into a polymerizable monomer, such as a methacrylate (B99206) or a styrenic derivative, to be incorporated into such polymer systems, thereby imparting the specific properties associated with its difluoro-nitro-aromatic structure.

Development of Metal-Organic Frameworks (MOFs) Incorporating Fluorinated Moieties

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The introduction of fluorine atoms into the organic linkers can create fluorinated MOFs (F-MOFs) with enhanced properties, such as increased hydrophobicity, specific gas sorption capabilities, and improved stability. nih.govresearchgate.net

3,5-Difluoro-2-nitrobenzaldehyde serves as a precursor to the ligands used in F-MOF synthesis. The aldehyde group can be oxidized to a carboxylic acid, forming 3,5-difluoro-2-nitrobenzoic acid. This molecule, or its derivatives where the nitro group is converted to other functionalities, can then be used as a linker in MOF synthesis. The resulting F-MOFs incorporate the fluorinated aromatic moiety directly into their framework. nih.gov The use of fluorinated linkers is a primary strategy for producing MOFs with novel structures and unusual properties. nih.gov For example, the presence of fluorine atoms pointing into the pores of the MOF can dramatically alter the surface chemistry, making the material highly hydrophobic and suitable for applications like selective gas capture from humid streams or oil-spill cleanup. researchgate.net

| MOF Property | Influence of Fluorinated Linkers |

| Hydrophobicity | Increased due to the nature of fluorocarbon groups. nih.govresearchgate.net |

| Gas Affinity | Can enhance binding energies for certain gases like H2. nih.gov |

| Structural Diversity | Enables access to novel framework topologies not seen with non-fluorinated analogues. nih.gov |

| Chemical Stability | Fluorocarbon chains are highly stable and resistant to oxidation, imparting robustness. nih.gov |

Intermediate in the Synthesis of Diverse Chemical Scaffolds

The reactivity of the aldehyde and nitro groups, combined with the influence of the fluorine atoms, makes 3,5-Difluoro-2-nitrobenzaldehyde a versatile intermediate for accessing a wide variety of chemical scaffolds. A chemical scaffold is the core structure of a molecule to which various functional groups can be attached, leading to a library of compounds for screening in drug discovery and materials science. rsc.orgrsc.org

The transformation of this compound can lead to numerous molecular skeletons. Key reactions include:

Reduction: The nitro group can be selectively reduced to an amino group (-NH2) using agents like hydrogen gas with a palladium catalyst. This opens up a vast array of subsequent reactions, such as diazotization, amide formation, and the construction of nitrogen-containing heterocycles.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid (-COOH), providing a handle for ester or amide formation and for use as a linker in materials like MOFs.

Condensation: The aldehyde readily undergoes condensation reactions with amines to form imines (Schiff bases) or with active methylene (B1212753) compounds in reactions like the Knoevenagel condensation. These reactions are fundamental steps in building larger, more complex molecules. researchgate.net

Cyclization Reactions: As previously mentioned, the compound is a precursor for important heterocyclic scaffolds like indoles and benzimidazoles through multi-step sequences that often involve initial condensation or reduction followed by an intramolecular cyclization. nih.gov

The table below summarizes some of the key chemical scaffolds that can be derived from ortho-nitrobenzaldehydes, illustrating the synthetic utility of this class of compounds.

| Precursor Class | Key Transformation(s) | Resulting Scaffold | Significance |

| ortho-Nitrobenzaldehydes | Olefination, Enamine formation, Reductive cyclization | 2-Trifluoromethyl-indoles | "Privileged" structures in medicinal chemistry. nih.gov |

| ortho-Nitrobenzaldehydes | Reduction to 2-aminobenzaldehyde, Condensation | Dihydropyridines (e.g., Nifedipine) | Important class of cardiovascular drugs. chem-soc.sipsu.edu |

| ortho-Nitrobenzaldehydes | Reduction, Condensation with carbonyls | Benzodiazepines | Widely used class of psychoactive drugs. psu.edu |

| ortho-Nitrobenzaldehydes | Reductive cyclization with amines | Benzimidazoles | Core structure in many pharmaceutical and agrochemical agents. |

Role in Green Chemistry Methodologies for Synthetic Applications

While specific green chemistry literature on 3,5-Difluoro-2-nitrobenzaldehyde is sparse, general methodologies developed for related compounds, particularly 2-nitrobenzaldehyde (B1664092), are highly relevant. Green chemistry aims to reduce the environmental impact of chemical processes, for instance by using less hazardous substances, employing catalysts, and designing safer reactions. chem-soc.sipsu.edu

One significant area of improvement is in the synthesis of nitroaromatics themselves. Traditional nitration methods often use large quantities of strong acids, posing environmental and safety risks. chem-soc.sipsu.edu Research has focused on developing safer and more efficient procedures. For example, new approaches for the synthesis of 2-nitrobenzaldehyde involve the use of recyclable acidic heterogeneous catalysts for both the protection of the aldehyde group (as a dioxolane) and its subsequent deprotection. psu.edu This strategy avoids harsh conditions and allows for easier separation and reuse of the catalyst.

Another green aspect relates to the downstream reactions of the nitro group. The catalytic reduction of nitro compounds is a key industrial process. The development of highly efficient and selective catalysts, including those based on MOFs or MOF-derived materials, is a major focus. researchgate.net For example, MOF-derived cobalt nanoparticles embedded in a nitrogen-doped carbon matrix (Co@CN) have been shown to be effective bifunctional catalysts for the selective transfer hydrogenation of unsaturated aldehydes. rsc.org Transfer hydrogenation is an environmentally benign method that can provide an alternative to traditional hydrogenation processes. rsc.org Applying such advanced catalytic systems to the reduction of the nitro group in 3,5-Difluoro-2-nitrobenzaldehyde could lead to cleaner and more efficient synthetic routes to the corresponding aniline (B41778), a crucial building block for many complex molecules.

Computational and Theoretical Chemistry Studies on 3,5 Difluoro 2 Nitrobenzaldehyde

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Detailed quantum chemical calculations specifically for 3,5-difluoro-2-nitrobenzaldehyde are not available in the reviewed literature. Such studies on analogous molecules often provide insights into their chemical behavior.

No specific studies detailing the electronic structure, Frontier Molecular Orbitals (HOMO-LUMO), or the HOMO-LUMO energy gap for 3,5-difluoro-2-nitrobenzaldehyde were found. This type of analysis is crucial for understanding a molecule's kinetic stability and reactivity, where a smaller energy gap generally implies higher reactivity.

A molecular electrostatic potential (MEP) surface analysis for 3,5-difluoro-2-nitrobenzaldehyde has not been published. MEP maps are valuable for visualizing the charge distribution and predicting sites for nucleophilic and electrophilic attack.

Reaction Mechanism Probes through Computational Modeling

While the compound is known to undergo reactions such as the reduction of the nitro group and nucleophilic aromatic substitution, specific computational modeling studies to probe these reaction mechanisms for 3,5-difluoro-2-nitrobenzaldehyde have not been reported in the searched scientific literature.

No published research was found that performs a transition state analysis for key chemical transformations involving 3,5-difluoro-2-nitrobenzaldehyde. This type of analysis is fundamental for determining reaction energy barriers and understanding reaction kinetics.

There are no available computational studies that predict specific reaction pathways or the selectivity of reactions for 3,5-difluoro-2-nitrobenzaldehyde.

Intermolecular Interactions and Crystal Packing Analysis

A detailed computational analysis of the intermolecular interactions and crystal packing for 3,5-difluoro-2-nitrobenzaldehyde is not present in the available literature. Such studies are important for understanding the solid-state properties of a compound and can influence its stability and reactivity in a crystalline form.

Lack of Specific Computational and Theoretical Studies on 3,5-Difluoro-2-nitrobenzaldehyde Prevents Detailed Analysis

A thorough review of available scientific literature reveals a significant gap in the specific computational and theoretical chemistry studies focused on 3,5-Difluoro-2-nitrobenzaldehyde. While the compound is utilized as an intermediate in organic synthesis, detailed research into its conformational analysis and molecular dynamics, as requested, does not appear to be publicly available. Consequently, the generation of in-depth, data-driven content, including specific research findings and data tables for these areas, is not possible at this time.

General principles of computational chemistry allow for a theoretical discussion of what such an analysis would entail. For instance, the conformational landscape of 3,5-Difluoro-2-nitrobenzaldehyde would likely be dominated by the rotational isomers arising from the orientation of the aldehyde (-CHO) and nitro (-NO₂) groups relative to the benzene (B151609) ring. The planarity of the molecule would be a key area of investigation, with density functional theory (DFT) calculations being a common method to determine the dihedral angles of the most stable conformers. These calculations would also elucidate the energy barriers associated with the rotation of the substituent groups.

In a typical molecular dynamics simulation, the behavior of 3,5-Difluoro-2-nitrobenzaldehyde would be simulated over time at various temperatures to understand its dynamic properties. This would involve analyzing the fluctuations in bond lengths, bond angles, and dihedral angles to provide a picture of the molecule's flexibility and intermolecular interactions in different environments.

Until dedicated computational studies on 3,5-Difluoro-2-nitrobenzaldehyde are conducted and published, a detailed and scientifically rigorous article on its conformational analysis and molecular dynamics, complete with the requested data tables, cannot be produced.

Future Research Directions and Emerging Paradigms

Development of Novel Catalytic Methods for Synthesis and Transformation

Future research is poised to move beyond traditional synthetic routes, such as the nitration of 3,5-difluorobenzaldehyde (B1330607) with nitric and sulfuric acids, toward more efficient and selective catalytic methods. While established catalytic transformations include the reduction of the nitro group to an amine using palladium on carbon, emerging paradigms focus on novel catalytic systems that offer greater control and versatility.

Potential areas of development include:

Heterogeneous Catalysis: The use of solid-supported catalysts for the nitration or oxidation of benzaldehyde (B42025) precursors could offer environmental benefits by reducing acid waste and enabling catalyst recycling, a strategy that has been explored for related nitroaromatic compounds. chem-soc.siresearchgate.net

Organocatalysis: Developing metal-free catalytic systems for transformations of the aldehyde or for substitutions on the ring could provide alternative pathways that avoid metal contamination in the final products.

Photocatalysis: Visible-light-mediated photocatalysis could unlock new reaction pathways, such as regioselective C-H functionalization or novel cycloadditions, that are not accessible through traditional thermal methods. rsc.org

Catalytic Olefination: Research into the catalytic olefination of 2-nitrobenzaldehydes to produce trifluoromethylated styrenes demonstrates a pathway for complex derivatization. nih.gov Applying similar catalytic systems to 3,5-Difluoro-2-nitrobenzaldehyde could yield a new class of fluorinated building blocks. nih.gov

The table below summarizes established and potential catalytic transformations for 3,5-Difluoro-2-nitrobenzaldehyde.

| Reaction Type | Catalyst | Reagents | Product Type | Citation |

| Nitro Group Reduction | Palladium on Carbon | Hydrogen Gas | 3,5-Difluoro-2-aminobenzaldehyde | |

| Aldehyde Oxidation | Tungstophosphoric Acid | Hydrogen Peroxide | 3,5-Difluoro-2-nitrobenzoic acid | chem-soc.si |

| Olefination | Copper(I) Chloride | CF₃CCl₃, N₂H₄·H₂O | Trifluoromethylated ortho-nitrostyrene derivative | nih.gov |

Exploration of Unprecedented Chemical Reactions and Derivatizations

The reactivity of 3,5-Difluoro-2-nitrobenzaldehyde is currently understood through its primary functional groups: nitro group reduction, aldehyde oxidation, and nucleophilic aromatic substitution of the fluorine atoms. Future research will likely focus on discovering and harnessing more nuanced and unprecedented reactivity.

Nitro Group Migration: While not yet reported for this specific molecule, nitro-group migrations have been observed in other halo-nitropyridine systems during reactions with amines. clockss.org Investigating whether the unique electronic environment of 3,5-Difluoro-2-nitrobenzaldehyde could facilitate similar rearrangements under specific conditions would represent a novel area of study. clockss.org

Multi-component Reactions: Designing one-pot, multi-component reactions that simultaneously engage the aldehyde and another functional group could lead to the rapid assembly of complex heterocyclic structures, which are valuable in medicinal chemistry.

Derivatization for Analysis: The aldehyde group can be used for derivatization to detect other chemical species. For example, 2-nitrobenzaldehyde (B1664092) is used to derivatize nitrofuran antibiotic metabolites for quantification by mass spectrometry. nih.gov This principle can be extended, using 3,5-Difluoro-2-nitrobenzaldehyde to create unique tags for the analysis of various amines or hydrazines. google.com

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch processing to continuous flow chemistry and automated synthesis represents a major paradigm shift in chemical manufacturing and research. beilstein-journals.org While industrial production of similar compounds may already employ continuous flow reactors for improved safety and efficiency, the integration with advanced automated platforms is an emerging research direction.

Flow Chemistry: Performing reactions such as nitration, reduction, or nucleophilic aromatic substitution in a continuous flow system can offer superior control over reaction temperature and time, potentially leading to higher yields and selectivity. This approach is particularly advantageous for managing the exothermicity of nitration reactions. researchgate.net

Automated Synthesis: Platforms that automate the entire synthesis, purification, and isolation process are becoming increasingly prevalent in pharmaceutical research. sigmaaldrich.comsynplechem.com 3,5-Difluoro-2-nitrobenzaldehyde is an ideal candidate for such platforms. The aldehyde can be used in automated reductive amination or N-heterocycle formation protocols. sigmaaldrich.com Furthermore, the nitro group can be reduced to an amine, and the resulting 3,5-difluoro-2-aminobenzaldehyde could be used as a building block in automated amide coupling or Suzuki coupling reactions to rapidly generate libraries of compounds for screening. sigmaaldrich.comsynplechem.com

Advanced Spectroscopic and Analytical Characterization in Research

Thorough characterization is fundamental to understanding the structure and purity of 3,5-Difluoro-2-nitrobenzaldehyde and its derivatives. Future research will rely on a combination of advanced spectroscopic and analytical techniques to elucidate complex structures and monitor reactions in real-time.

Nuclear Magnetic Resonance (NMR): ¹H and ¹⁹F NMR are critical for confirming substitution patterns. The non-coplanar conformation of the nitro group relative to the phenyl ring in related 2-nitrobenzaldehydes, a result of steric hindrance, can be studied using advanced NMR techniques and has significant implications for the compound's reactivity. researchgate.netpsu.edu

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming molecular formulas. rsc.org Coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) is crucial for identifying and quantifying trace impurities, such as byproducts from the reduction of the nitro group. nih.gov

Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) is the primary method for assessing purity. Recent developments have shown that specialized columns, such as those with a 5-fluorophenyl mixed bonded silica (B1680970) gel stationary phase, can achieve excellent separation of nitrobenzaldehyde isomers that are difficult to resolve on standard C18 columns. google.com

The following table details key analytical techniques for the characterization of 3,5-Difluoro-2-nitrobenzaldehyde.

| Technique | Purpose | Key Findings / Observations | Citation |

| ¹H NMR | Structural Confirmation | Aldehyde proton signal appears at a characteristic downfield shift (~10.2 ppm). | |

| ¹⁹F NMR | Structural Confirmation | Signals for the two meta-fluorine atoms typically appear in the range of δ -110 to -120 ppm. | |

| ¹³C NMR | Structural Elucidation | Confirms the carbon skeleton and the electronic environment of each carbon atom. | researchgate.netnih.gov |

| FT-IR | Functional Group ID | Characteristic stretching frequencies for the aldehyde C=O (~1700 cm⁻¹) and the nitro N-O bonds are observed. | |

| HPLC-MS | Purity & Impurity ID | Reverse-phase C18 columns can detect trace impurities. Specialized C18-PFP columns offer superior resolution of isomers. | google.com |

Harnessing Electrophilic and Nucleophilic Properties for Chemo- and Regioselective Synthesis

The synthetic utility of 3,5-Difluoro-2-nitrobenzaldehyde is derived from the distinct electrophilic and nucleophilic characteristics of its different components. Future research will focus on developing highly chemo- and regioselective methods that exploit these properties to build complex molecules with precision.

Electrophilic Nature: The strong electron-withdrawing effects of the ortho-nitro group and the fluorine atoms create a highly electron-deficient aromatic ring. This enhances the ring's susceptibility to nucleophilic aromatic substitution, where a nucleophile replaces one or both of the fluorine atoms. The aldehyde carbonyl group is also an electrophilic center, susceptible to attack by nucleophiles in reactions like condensations and reductive aminations.

Nucleophilic Potential: While the molecule is predominantly electrophilic, it can be transformed into a potent nucleophile. The catalytic reduction of the nitro group yields 3,5-difluoro-2-aminobenzaldehyde, where the newly formed amino group is a strong nucleophile, ready to participate in reactions such as amide bond formation or the synthesis of nitrogen-containing heterocycles.

A key challenge and area for future exploration is achieving high selectivity. For example, developing conditions that allow a nucleophile to react exclusively with the aldehyde group without engaging in nucleophilic aromatic substitution on the ring would be a significant achievement in chemoselectivity. Conversely, strategies to direct nucleophiles to a specific fluorine atom would demonstrate high regioselectivity, a concept central to modern organic synthesis. rsc.orgrsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,5-Difluoro-2-nitrobenzaldehyde, and how do reaction conditions influence yield?

- Methodology : A common approach involves nucleophilic aromatic substitution or nitration of pre-fluorinated benzaldehyde derivatives. For example, substituted benzaldehydes can undergo nitration under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to introduce the nitro group at the ortho position. Fluorination may precede nitration using fluorinating agents like DAST (diethylaminosulfur trifluoride) or via halogen exchange reactions. Reaction optimization should include monitoring temperature, stoichiometry, and catalyst selection (e.g., glacial acetic acid as a proton source) to minimize side products like over-nitrated or reduced derivatives .

- Key Considerations : Purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization (ethanol/water) is critical due to the compound’s sensitivity to hydrolysis. Yield improvements often require inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which analytical techniques are most effective for characterizing 3,5-Difluoro-2-nitrobenzaldehyde?

- Methodology :

- NMR Spectroscopy : ¹⁹F NMR (δ -110 to -120 ppm for meta-F) and ¹H NMR (aldehyde proton at δ ~10.2 ppm) confirm substitution patterns and purity.

- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients detect trace impurities (e.g., nitro-reduced byproducts).

- FT-IR : Stretching frequencies for -CHO (~1700 cm⁻¹), -NO₂ (~1520 and 1350 cm⁻¹), and C-F (~1250 cm⁻¹) validate functional groups .

- Validation : Cross-reference with deuterated analogs (e.g., 3,5-Difluorobenzoic-d₃ acid in ) to resolve overlapping signals in complex spectra .

Advanced Research Questions

Q. How does the electronic interplay between nitro and fluorine groups influence regioselectivity in further functionalization?

- Methodology : The nitro group (-NO₂) is a strong electron-withdrawing meta-director, while fluorine acts as a weak electron-withdrawing ortho/para-director. Computational studies (DFT calculations) can map electron density distributions to predict sites for electrophilic substitution (e.g., Suzuki coupling). Experimental validation involves reacting the compound with iodomethane or Grignard reagents under Pd catalysis, followed by LC-MS to identify adducts .

- Case Study : In analogous compounds like 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde, fluorine’s inductive effect stabilizes transition states, favoring para-substitution over meta. This suggests similar behavior in 3,5-Difluoro-2-nitrobenzaldehyde .

Q. What strategies mitigate instability during storage or reaction conditions?

- Methodology :

- Light Sensitivity : Store in amber vials at -20°C under inert gas to prevent photodegradation.

- Hydrolysis Prevention : Avoid protic solvents (e.g., H₂O, MeOH) in reactions; use anhydrous DMF or THF instead.

- Thermal Stability : Differential Scanning Calorimetry (DSC) can identify decomposition thresholds (e.g., exothermic peaks >150°C) .

Q. How is 3,5-Difluoro-2-nitrobenzaldehyde utilized as a precursor in pharmaceutical intermediates?

- Methodology : The aldehyde group enables condensation with amines (e.g., hydrazines) to form Schiff bases, which are precursors to heterocycles like triazoles or imidazoles. For example, refluxing with 4-Amino-1,2,4-triazole derivatives () yields bioactive compounds with potential antimicrobial or anticancer activity. Biological assays (e.g., enzyme inhibition studies) should validate derived compounds’ efficacy .

Q. How should researchers address contradictions in reported reactivity or spectral data?

- Methodology : Apply the CERQual framework () to assess methodological limitations in primary studies:

Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography).

Replication : Reproduce reactions under standardized conditions (e.g., controlled humidity, catalyst purity).

Data Integration : Use systematic reviews to reconcile discrepancies, such as conflicting ¹⁹F NMR chemical shifts due to solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.